molecular formula C7H4Br2F3N B1447706 2,3-Dibromo-5-(trifluoromethyl)aniline CAS No. 1806352-54-4

2,3-Dibromo-5-(trifluoromethyl)aniline

Cat. No.: B1447706
CAS No.: 1806352-54-4
M. Wt: 318.92 g/mol
InChI Key: IDZNOQUZDUXGCU-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-(trifluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C7H4Br2F3N. This compound is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to an aniline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-(trifluoromethyl)aniline typically involves the bromination of 5-(trifluoromethyl)aniline. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 2 and 3 positions of the aniline ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,3-Dibromo-5-(trifluoromethyl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and trifluoromethyl groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-5-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group, which can significantly affect its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2,3-dibromo-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZNOQUZDUXGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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